![molecular formula C8H9ClFN3O B1587183 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine CAS No. 31646-53-4](/img/structure/B1587183.png)
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine
Overview
Description
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C8H9ClFN3O and a molecular weight of 217.63 g/mol . It is a derivative of pyrimidine and morpholine, featuring a chloro and fluoro substitution on the pyrimidine ring. This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine typically involves the reaction of 2-chloro-5-fluoropyrimidine with morpholine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reacting with an amine can yield a substituted pyrimidine derivative .
Scientific Research Applications
Anticancer Activity
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine has demonstrated potential as an anticancer agent. Its structural similarity to other pyrimidine derivatives allows it to inhibit key enzymes involved in cancer cell proliferation.
- Mechanism of Action : The compound may inhibit DNA-dependent protein kinase (DNA-PK), which is crucial for DNA repair mechanisms in cancer cells. This inhibition sensitizes cancer cells to chemotherapy and radiotherapy .
Neuropharmacological Research
Research indicates that compounds similar to this compound can act as antagonists at various neuroreceptors. This property is beneficial for developing treatments for psychiatric disorders.
- Case Study : A related compound, MTIP (3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine), has shown efficacy in preclinical models for alcoholism by acting on corticotropin-releasing factor (CRF) receptors, suggesting that similar mechanisms could be explored with this compound .
Antiviral Activity
Preliminary studies suggest that this compound may exhibit antiviral properties against specific viral infections due to its ability to interfere with viral replication processes.
Data Table of Relevant Studies
Mechanism of Action
The mechanism of action of 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The chloro and fluoro substitutions on the pyrimidine ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine.
5-Fluoro-2-amino pyrimidine: Another derivative of fluoropyrimidine with different substitution patterns.
2-Chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid: Used in the synthesis of benzamide scaffolds.
Uniqueness
This compound is unique due to its combination of morpholine and pyrimidine rings with chloro and fluoro substitutions. This structure imparts specific chemical and biological properties that are valuable in research and development .
Biological Activity
4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C8H9ClFN3
- Molecular Weight : 201.63 g/mol
-
Structural Formula : ![Structural Formula](https://pubchem.ncbi.nlm.nih.gov/compound/4-_2-Chloro-5-fluoropyrimidin-4-ylanism of Action
The biological activity of 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine is primarily attributed to its interaction with specific molecular targets, such as kinases and receptors. The compound has been shown to inhibit certain enzyme activities, thereby affecting various signaling pathways crucial for cellular functions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. In vitro assays revealed that this compound has notable efficacy against various bacterial strains.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 12.5 µg/mL |
Escherichia coli | 25 µg/mL |
Pseudomonas aeruginosa | 15 µg/mL |
These results indicate that the compound may serve as a potential lead in the development of new antimicrobial agents.
Anticancer Activity
Another area of exploration is the anticancer potential of this compound. Research has shown that it can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle regulation.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle progression. The study reported an IC50 value of approximately 0.5 µM against CDK6, indicating a strong inhibitory effect.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the reaction of morpholine with chlorinated pyrimidine derivatives. Characterization techniques such as NMR and mass spectrometry have confirmed the structure and purity of the compound.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Animal models have been utilized to evaluate its efficacy against tumor growth and microbial infections. Preliminary results suggest promising outcomes with acceptable toxicity profiles.
Properties
IUPAC Name |
4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN3O/c9-8-11-5-6(10)7(12-8)13-1-3-14-4-2-13/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPHSTZJODFDMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389491 | |
Record name | 4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31646-53-4 | |
Record name | 4-(2-chloro-5-fluoropyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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